molecular formula C20H19ClN2O4 B4303448 ETHYL 3-(2-CHLOROPHENYL)-3-[(2-METHYL-1,3-BENZOXAZOL-7-YL)FORMAMIDO]PROPANOATE

ETHYL 3-(2-CHLOROPHENYL)-3-[(2-METHYL-1,3-BENZOXAZOL-7-YL)FORMAMIDO]PROPANOATE

Cat. No.: B4303448
M. Wt: 386.8 g/mol
InChI Key: BGYXISXZWKNOCB-UHFFFAOYSA-N
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Description

Ethyl 3-(2-chlorophenyl)-3-{[(2-methyl-1,3-benzoxazol-7-yl)carbonyl]amino}propanoate is a synthetic organic compound that belongs to the class of benzoxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 3-(2-CHLOROPHENYL)-3-[(2-METHYL-1,3-BENZOXAZOL-7-YL)FORMAMIDO]PROPANOATE typically involves multi-step organic reactions. The starting materials might include 2-chlorobenzaldehyde, 2-methylbenzoxazole, and ethyl acetoacetate. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors, continuous flow systems, and stringent quality control measures to ensure the purity and yield of the final product. The use of automated systems and advanced analytical techniques would be essential for efficient production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-chlorophenyl)-3-{[(2-methyl-1,3-benzoxazol-7-yl)carbonyl]amino}propanoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction might yield alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials or as a chemical intermediate in manufacturing processes.

Mechanism of Action

The mechanism of action of ETHYL 3-(2-CHLOROPHENYL)-3-[(2-METHYL-1,3-BENZOXAZOL-7-YL)FORMAMIDO]PROPANOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and targets would require further experimental validation.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-(2-chlorophenyl)-3-{[(2-methyl-1,3-benzoxazol-7-yl)carbonyl]amino}propanoate: can be compared with other benzoxazole derivatives, such as:

Uniqueness

The uniqueness of ETHYL 3-(2-CHLOROPHENYL)-3-[(2-METHYL-1,3-BENZOXAZOL-7-YL)FORMAMIDO]PROPANOATE lies in its specific chemical structure, which imparts distinct physical and chemical properties

Properties

IUPAC Name

ethyl 3-(2-chlorophenyl)-3-[(2-methyl-1,3-benzoxazole-7-carbonyl)amino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O4/c1-3-26-18(24)11-17(13-7-4-5-9-15(13)21)23-20(25)14-8-6-10-16-19(14)27-12(2)22-16/h4-10,17H,3,11H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGYXISXZWKNOCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C1=CC=CC=C1Cl)NC(=O)C2=C3C(=CC=C2)N=C(O3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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ETHYL 3-(2-CHLOROPHENYL)-3-[(2-METHYL-1,3-BENZOXAZOL-7-YL)FORMAMIDO]PROPANOATE
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ETHYL 3-(2-CHLOROPHENYL)-3-[(2-METHYL-1,3-BENZOXAZOL-7-YL)FORMAMIDO]PROPANOATE
Reactant of Route 3
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ETHYL 3-(2-CHLOROPHENYL)-3-[(2-METHYL-1,3-BENZOXAZOL-7-YL)FORMAMIDO]PROPANOATE
Reactant of Route 4
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ETHYL 3-(2-CHLOROPHENYL)-3-[(2-METHYL-1,3-BENZOXAZOL-7-YL)FORMAMIDO]PROPANOATE
Reactant of Route 5
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ETHYL 3-(2-CHLOROPHENYL)-3-[(2-METHYL-1,3-BENZOXAZOL-7-YL)FORMAMIDO]PROPANOATE
Reactant of Route 6
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ETHYL 3-(2-CHLOROPHENYL)-3-[(2-METHYL-1,3-BENZOXAZOL-7-YL)FORMAMIDO]PROPANOATE

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